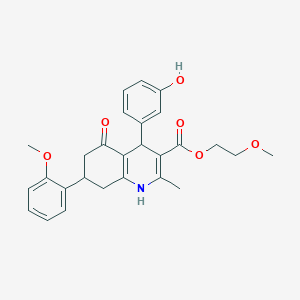

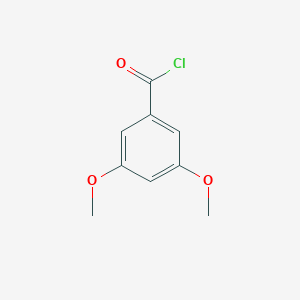

3,5-ジメトキシベンゾイルクロリド

概要

説明

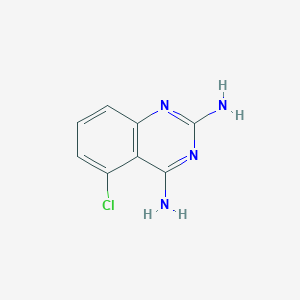

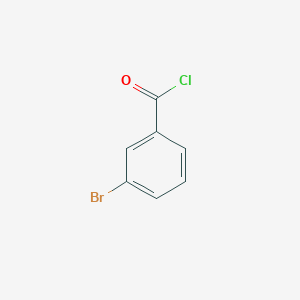

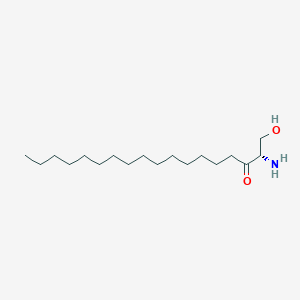

3,5-Dimethoxybenzoyl chloride undergoes addition reaction with 4,4-dimethyl-2-pentyne in presence of AlCl3 via 1,2- methyl shift.

科学的研究の応用

加水分解機構研究

3,5-ジメトキシベンゾイルクロリド: は、加水分解機構を理解するための速度論的研究で用いられてきました。 この化合物の速度定数は様々な溶媒中で測定され、そのデータは拡張されたグンワルト-ワインスタイン(G-W)方程式を用いて解析されました 。この研究は、反応経路を予測し、加水分解速度に対する置換基の影響を理解するために重要です。

有機合成中間体

この化合物は、有機合成の中間体として機能します。 この化合物は、4,4-ジメチル-2-ペンチンのような化合物と、AlCl3存在下で1,2-メチルシフトを介して付加反応を起こします 。このような反応は、医薬品や材料科学のために複雑な有機分子を創り出す上で基本となります。

活性化パラメータの決定

3,5-ジメトキシベンゾイルクロリドの研究には、化学反応のエネルギー要件を理解するために不可欠な活性化パラメータの決定も含まれます。 これらのパラメータは、化学製造における新しい合成ルートの設計と最適化に役立ちます 。

速度論的溶媒同位体効果分析

研究者は、3,5-ジメトキシベンゾイルクロリドを用いて、メタノール分解における速度論的溶媒同位体効果を分析してきました。 この分析は、溶媒同位体が加水分解速度に与える影響についての洞察を提供し、工業における溶媒選択や反応最適化に重要です 。

共鳴と誘起効果の調査

この化合物の加水分解は、メトキシ置換基の共鳴と誘起効果を調査する研究対象となってきました。 これらの効果を理解することは、様々な化学環境における類似の化合物の挙動を予測するために不可欠です 。

化学・有機中間体

3,5-ジメトキシベンゾイルクロリド: は、様々な二元溶媒系において化学・有機中間体として用いられています。 中間体としての役割は、医薬品や農薬など、多くの産業に影響を与える幅広い有機化合物の合成において非常に重要です 。

求核性と求電子性スケールの開発

この化合物は、溶媒のイオン化力と求核性のスケール開発に貢献してきました。 これらのスケールは、化学者が反応における溶媒の挙動を理解し、予測するために不可欠であり、より効率的でターゲットを絞った合成プロセスにつながります 。

質量分析

質量分析において、3,5-ジメトキシベンゾイルクロリドは、有機化合物の同定と構造解明を助けるスペクトルを生成するために使用できます。 この用途は、品質管理や研究目的のための分析化学において不可欠です 。

Safety and Hazards

作用機序

Target of Action

3,5-Dimethoxybenzoyl chloride is a chemical compound used as an intermediate in organic synthesis . The primary targets of this compound are typically other organic molecules in a reaction mixture. It is often used to introduce the 3,5-dimethoxybenzoyl functional group into a molecule, which can then undergo further reactions .

Mode of Action

The mode of action of 3,5-Dimethoxybenzoyl chloride involves its reaction with other compounds in the presence of a catalyst. For example, it undergoes an addition reaction with 4,4-dimethyl-2-pentyne in the presence of AlCl3 via a 1,2-methyl shift . This reaction allows the 3,5-dimethoxybenzoyl group to be added to the target molecule .

Biochemical Pathways

Instead, it is used in laboratory settings to facilitate the synthesis of more complex organic compounds .

Pharmacokinetics

Like other benzoyl chlorides, it is likely to be rapidly metabolized and excreted if ingested or absorbed into the body .

Result of Action

The primary result of the action of 3,5-Dimethoxybenzoyl chloride is the formation of new organic compounds. By reacting with other molecules and introducing the 3,5-dimethoxybenzoyl group, it enables the synthesis of a wide variety of chemical structures .

特性

IUPAC Name |

3,5-dimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHPLWDYWAKYCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938094 | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17213-57-9 | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17213-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17213-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence and position of methoxy groups influence the reactivity of 3,5-dimethoxybenzoyl chloride?

A1: The reactivity of 3,5-dimethoxybenzoyl chloride is significantly influenced by the inductive and resonance effects of the two methoxy substituents. Research suggests that in the absence of a para-methoxy substituent, the inductive effect of the two meta-methoxy groups dominates [, ]. This effect leads to a dual reaction mechanism during solvolysis, with the pathway (unimolecular or bimolecular) depending on the solvent's electrophilic/nucleophilic character []. Comparatively, the presence of a para-methoxy substituent, as in 3,4-dimethoxybenzoyl chloride, results in a predominant resonance effect, favoring a unimolecular solvolysis pathway []. Theoretical calculations using Density Functional Theory (DFT) support these observations, revealing a higher activation energy for the fragmentation of the 3,5-dimethoxybenzoyl chloride radical anion compared to the 2,6-dimethoxybenzoyl chloride isomer []. This difference highlights the impact of methoxy group positioning on reactivity.

Q2: How can computational chemistry be used to understand the reactivity of 3,5-dimethoxybenzoyl chloride?

A2: Computational methods, particularly DFT calculations, provide valuable insights into the reactivity of 3,5-dimethoxybenzoyl chloride []. By studying the energy of frontier molecular orbitals (specifically the LUMO), researchers can estimate electron affinities and predict the ease of radical anion formation []. Furthermore, analyzing the spin density distribution and calculating the activation energy (Ea) for C(O)Cl bond fragmentation in the radical anion helps explain the observed reactivity differences between isomers []. This information is crucial for understanding the reaction mechanism and predicting the outcomes of reactions involving 3,5-dimethoxybenzoyl chloride.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。